molecular formula C27H37NO5 B13858563 2-[3-[Bis(1-methylethyl)amino]-1-phenyl-propyl]-4-methyl-methoxybenzene fumarate

2-[3-[Bis(1-methylethyl)amino]-1-phenyl-propyl]-4-methyl-methoxybenzene fumarate

Cat. No.: B13858563
M. Wt: 455.6 g/mol
InChI Key: GRLOWKNORGTWSK-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of rac O-Methyl Tolterodine Fumarate involves several steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:

    Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a series of chemical reactions.

    Methylation: The intermediate is then subjected to methylation to introduce the methoxy group.

    Formation of the Final Product: The final step involves the reaction of the methylated intermediate with fumaric acid to form rac O-Methyl Tolterodine Fumarate.

The reaction conditions for these steps include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

rac O-Methyl Tolterodine Fumarate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: Substitution reactions can occur, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

rac O-Methyl Tolterodine Fumarate has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: In biological research, it is used to study the effects of anticholinergic agents on various biological systems.

    Medicine: This compound is used in the development of new drugs and therapeutic agents, particularly those targeting muscarinic receptors.

    Industry: It is used in the production of anticholinergic agents and other related compounds.

Mechanism of Action

The mechanism of action of rac O-Methyl Tolterodine Fumarate involves its interaction with muscarinic receptors. It acts as a competitive antagonist at these receptors, inhibiting bladder contraction and reducing detrusor pressure. This results in an incomplete emptying of the bladder, which is beneficial in the treatment of overactive bladder syndrome . The compound and its active metabolite, 5-hydroxymethyltolterodine, exhibit high specificity for muscarinic receptors, showing negligible activity for other neurotransmitter receptors .

Comparison with Similar Compounds

rac O-Methyl Tolterodine Fumarate is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:

    Tolterodine: The parent compound, which is also an anticholinergic agent used in the treatment of overactive bladder.

    Fesoterodine: Another anticholinergic agent with a similar mechanism of action but different pharmacokinetic properties.

    Oxybutynin: A compound with similar therapeutic effects but different chemical structure and side effect profile.

The uniqueness of rac O-Methyl Tolterodine Fumarate lies in its specific methylation and fumarate salt form, which can influence its pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C27H37NO5

Molecular Weight

455.6 g/mol

IUPAC Name

but-2-enedioic acid;3-(2-methoxy-5-methylphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine

InChI

InChI=1S/C23H33NO.C4H4O4/c1-17(2)24(18(3)4)15-14-21(20-10-8-7-9-11-20)22-16-19(5)12-13-23(22)25-6;5-3(6)1-2-4(7)8/h7-13,16-18,21H,14-15H2,1-6H3;1-2H,(H,5,6)(H,7,8)

InChI Key

GRLOWKNORGTWSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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